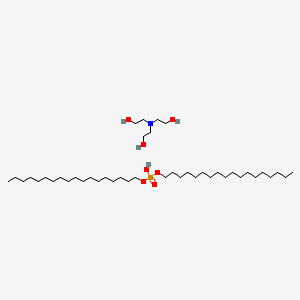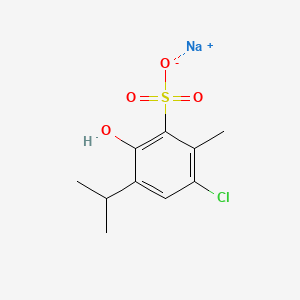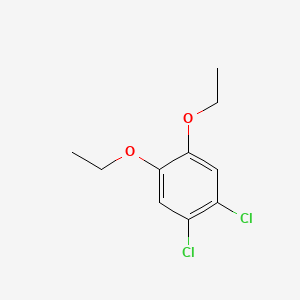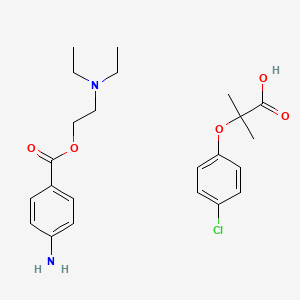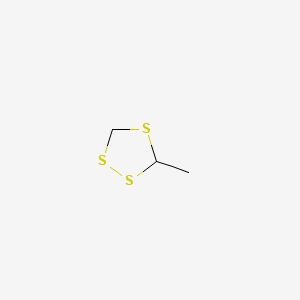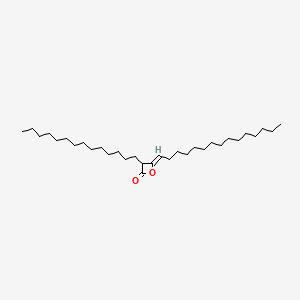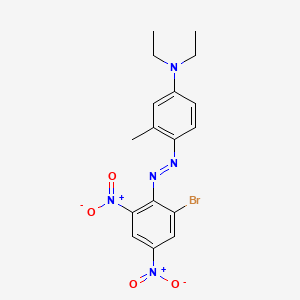
Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate is a complex organic compound that belongs to the class of pyrazoline derivatives This compound is characterized by its unique structure, which includes an azo group, a phenylcarbamoyl group, and a pyrazoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate typically involves multiple steps. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1 and proceeds under mild conditions to yield the desired pyrazoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylcarbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with biological macromolecules. The phenylcarbamoyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.
類似化合物との比較
Similar Compounds
- Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
- 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester
Uniqueness
Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate is unique due to the presence of both the azo and phenylcarbamoyl groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and interactions, making the compound versatile for various applications.
特性
CAS番号 |
23622-57-3 |
|---|---|
分子式 |
C25H21N5O4 |
分子量 |
455.5 g/mol |
IUPAC名 |
ethyl 5-oxo-1-phenyl-4-[[4-(phenylcarbamoyl)phenyl]diazenyl]-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C25H21N5O4/c1-2-34-25(33)22-21(24(32)30(29-22)20-11-7-4-8-12-20)28-27-19-15-13-17(14-16-19)23(31)26-18-9-5-3-6-10-18/h3-16,21H,2H2,1H3,(H,26,31) |
InChIキー |
BOEYUOOSUXSRCQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


